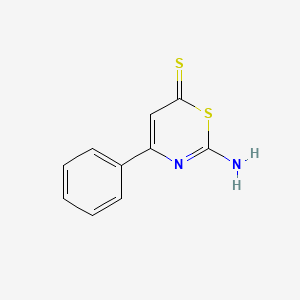

2-amino-4-phenyl-6H-1,3-thiazine-6-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-amino-4-phenyl-6H-1,3-thiazine-6-thione and related derivatives often involves multicomponent reactions or one-pot synthesis techniques. For example, a stereoselective synthesis using primary allylamines derived from Morita–Baylis–Hillman acetates has been reported, showcasing the versatility of such compounds in organic synthesis (Bhowmik, Mishra, & Batra, 2011).

Molecular Structure Analysis

The molecular structure of thiazine derivatives, including 2-amino-4-phenyl-6H-1,3-thiazine-6-thione, has been extensively studied using techniques like X-ray diffraction. These studies reveal the conformational aspects and geometrical preferences of the thiazine ring, contributing to our understanding of their chemical behavior (Li, Tian, & Wang, 2013).

Chemical Reactions and Properties

Thiazine compounds participate in a variety of chemical reactions, reflecting their rich chemistry. For instance, the reaction with potassium ethylxanthate can lead to different products depending on the N-substitution, highlighting the influence of substituents on the thiazine chemistry (Kurteva & Lyapova, 2000).

Physical Properties Analysis

The physical properties of thiazine derivatives like melting points, solubility, and crystalline structure are crucial for their practical applications. These properties are often influenced by the specific substituents and the overall molecular conformation of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, of 2-amino-4-phenyl-6H-1,3-thiazine-6-thione, are of significant interest. For example, fluorinated derivatives of thiadiazines have been studied for their tautomeric structures, which play a vital role in determining their chemical and biological activities (Shchegol'kov, Burgart, Saloutin, & Chupakhin, 2013).

Applications De Recherche Scientifique

Conformational Studies

Studies on derivatives of thiazine-thiones, such as 4,5,6-triphenyl-tetrahydro-1,3-thiazine-2-thiones, have focused on their conformational analysis using NMR spectroscopy. These studies reveal insights into the conformational distribution and the effects of N-substitution on the equilibrium between conformations, highlighting the importance of structural analysis in understanding the chemical behavior of thiazine derivatives (Kurteva & Lyapova, 2000).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various 1,3-thiazine derivatives. For example, novel series of 3,6‐disubstituted 7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines were synthesized, characterized, and evaluated for their analgesic, anti‐inflammatory, and antioxidant activities, demonstrating the versatility of thiazine derivatives in medicinal chemistry applications (Tozkoparan, Aytaç, & Aktay, 2009).

Antimicrobial and Antifungal Activity

Several studies have been focused on the development of thiazine derivatives with potential antimicrobial and antifungal activities. For instance, new 3‐substituted‐5‐(2‐hydroxyethyl)‐3,4,5,6‐tetrahydro‐2H‐1,3,5‐thiadiazine‐2‐thione derivatives were synthesized and tested for their antibacterial and antifungal activities, showing considerable inhibitory effects on the growth of tested organisms (Hussein & Hashem, 2008).

Anticancer Activity

The potential anticancer activity of 1,3-thiazine derivatives has also been explored. A study on the synthesis of 1,3-thiazine-2,4-diones and their evaluation as antitumor agents against human cancer cell lines indicated selective antitumoral activity against leukemia cells, highlighting the role of these compounds in cancer research (Ferreira et al., 2013).

Chemical Reactivity and Synthesis Methods

Research into the chemical reactivity and synthesis methods for thiazine derivatives, such as the study on microwave-assisted Dimroth rearrangement of thiazines to dihydropyrimidinethiones, provides valuable insights into synthetic pathways and mechanistic aspects, facilitating the development of novel compounds with potential applications (Glasnov et al., 2006).

Orientations Futures

Future research on 2-amino-4-phenyl-6H-1,3-thiazine-6-thione could focus on further elucidating its mechanism of action, particularly in relation to its potential anticonvulsant properties . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial. Further exploration of its synthesis could also lead to more efficient production methods .

Propriétés

IUPAC Name |

2-amino-4-phenyl-1,3-thiazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-10-12-8(6-9(13)14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCYYVHDPYDPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352052 |

Source

|

| Record name | ST026298 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52039-28-8 |

Source

|

| Record name | ST026298 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)

![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)

![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)

![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)

![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)